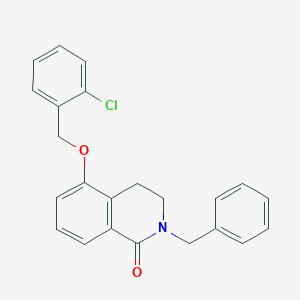

2-benzyl-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

2-benzyl-5-[(2-chlorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClNO2/c24-21-11-5-4-9-18(21)16-27-22-12-6-10-20-19(22)13-14-25(23(20)26)15-17-7-2-1-3-8-17/h1-12H,13-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDWXRDSJIMBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3Cl)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where a benzylamine derivative reacts with an aldehyde to form the isoquinolinone core.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the isoquinolinone core reacts with a chlorobenzyl halide under basic conditions.

Formation of the Benzyl Ether: The final step involves the formation of the benzyl ether linkage through an etherification reaction, where the hydroxyl group of the isoquinolinone core reacts with a benzyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the isoquinolinone core to its corresponding dihydroisoquinoline derivative.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinolinone derivatives.

Scientific Research Applications

2-benzyl-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzyl-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Chlorine Position: The target’s ortho-chloro substituent (vs. para in ) creates distinct electronic environments.

- Methyl vs. Benzyl : Methyl groups () enhance lipophilicity (logP ~3.5) compared to unsubstituted benzyl groups (logP ~2.8), impacting membrane permeability .

- Hydrogen Bonding: The 2-chlorobenzyloxy group’s electronegative Cl may participate in halogen bonding, absent in non-chlorinated analogs () .

Physicochemical and Pharmacological Properties

Biological Activity

The compound 2-benzyl-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a member of the isoquinoline family, which has attracted attention for its potential biological activities. Isoquinolines and their derivatives have been studied for various pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure

The structural formula of this compound can be represented as follows:

Research indicates that isoquinoline derivatives may exert their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many isoquinoline compounds act as inhibitors of key enzymes involved in metabolic pathways.

- Receptor Modulation : They may interact with neurotransmitter receptors, influencing signaling pathways in the central nervous system.

Antimicrobial Activity

Isoquinoline derivatives have shown promising antimicrobial properties. For instance, studies have demonstrated that certain isoquinolines exhibit activity against various pathogens, including bacteria and fungi. The specific activity of this compound against specific strains is still under investigation.

Anticancer Properties

Recent studies suggest that isoquinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example:

- Case Study : A derivative similar to this compound was tested in vitro against breast cancer cell lines and showed significant cytotoxicity with an IC50 value of approximately 10 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10 |

| Similar Isoquinoline Derivative | MDA-MB-231 | 15 |

Neuroprotective Effects

Isoquinolines are also being explored for their neuroprotective effects. They may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate:

- Absorption : Moderate oral bioavailability.

- Metabolism : Primarily metabolized by liver enzymes.

| Parameter | Value |

|---|---|

| Oral Bioavailability | Moderate |

| Half-life | 4 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.